molecular formula C8H13NO3 B14526268 3-Acetyl-5-hydroxy-1,5-dimethylpyrrolidin-2-one CAS No. 62672-65-5

3-Acetyl-5-hydroxy-1,5-dimethylpyrrolidin-2-one

Cat. No.: B14526268
CAS No.: 62672-65-5
M. Wt: 171.19 g/mol
InChI Key: CSFSDKYTCFZMQC-UHFFFAOYSA-N
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Description

3-Acetyl-5-hydroxy-1,5-dimethylpyrrolidin-2-one is a heterocyclic compound belonging to the pyrrolidinone family. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds. These compounds are known for their diverse biological activities and are used as scaffolds in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-hydroxy-1,5-dimethylpyrrolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the acetylation of 5-hydroxy-1,5-dimethylpyrrolidin-2-one using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-hydroxy-1,5-dimethylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Acetyl-5-hydroxy-1,5-dimethylpyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-hydroxy-1,5-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-5-hydroxy-1,5-dimethylpyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

62672-65-5

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

3-acetyl-5-hydroxy-1,5-dimethylpyrrolidin-2-one

InChI

InChI=1S/C8H13NO3/c1-5(10)6-4-8(2,12)9(3)7(6)11/h6,12H,4H2,1-3H3

InChI Key

CSFSDKYTCFZMQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(N(C1=O)C)(C)O

Origin of Product

United States

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